2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Description
BenchChem offers high-quality 2-Methylsulfonyl-5-(piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylsulfonyl-5-(piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonyl-5-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGRGULHKZNGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Methylsulfonyl-5-(piperidin-1-yl)aniline" CAS number and molecular weight
Technical Monograph: 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Executive Summary
2-Methylsulfonyl-5-(piperidin-1-yl)aniline (CAS: 942474-53-5 ) is a specialized organosulfur building block critical in the synthesis of next-generation kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 . Characterized by its unique trifunctional core—combining an electron-rich aniline, a steric piperidine ring, and an electron-withdrawing methylsulfonyl group—this compound serves as a pivotal scaffold for optimizing the pharmacokinetics and selectivity of small-molecule drugs.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in medicinal chemistry, designed for researchers in drug discovery and process development.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-Methylsulfonyl-5-(piperidin-1-yl)aniline |
| CAS Registry Number | 942474-53-5 |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| Exact Mass | 254.1089 |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen), ~8.5 (Piperidine nitrogen - if protonated) |
Synthetic Methodology
The synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline requires a regioselective approach to install the sulfone and piperidine moieties on the benzene ring. The most robust pathway utilizes Nucleophilic Aromatic Substitution (SₙAr) principles, leveraging the directing effects of nitro and sulfonyl groups.
Primary Synthetic Workflow (SₙAr Route)
Starting Material: 2,5-Difluoronitrobenzene Key Reagents: Sodium Methanethiolate (NaSMe), m-CPBA (or H₂O₂), Piperidine, Pd/C (Hydrogenation).
Step-by-Step Protocol:
-
Regioselective Thioalkylation:
-
React 2,5-difluoronitrobenzene with NaSMe in DMF at 0°C.
-
Mechanism: The nitro group activates the ortho-fluorine (C2) for displacement. The meta-fluorine (C5) remains intact due to lack of resonance activation.
-
Intermediate: 5-Fluoro-2-(methylthio)nitrobenzene.
-
-
Oxidation to Sulfone:
-
Treat the thioether intermediate with m-chloroperbenzoic acid (m-CPBA) or H₂O₂/Na₂WO₄ in DCM/Water.
-
Outcome: Conversion of the sulfide (-SMe) to the sulfone (-SO₂Me). The sulfone is a strong electron-withdrawing group (EWG).
-
Intermediate: 5-Fluoro-2-(methylsulfonyl)nitrobenzene.
-
-
Secondary SₙAr Displacement:
-
React the sulfone intermediate with piperidine (excess) in DMSO or NMP at 80-100°C.
-
Mechanism: The newly formed sulfone group at C2 activates the para-fluorine (C5) for nucleophilic attack.
-
Intermediate: 2-Methylsulfonyl-5-(piperidin-1-yl)nitrobenzene.
-
-
Nitro Reduction:
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline via sequential SₙAr reactions.
Applications in Drug Discovery
This aniline derivative is a high-value intermediate for synthesizing ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors . Its structural motifs contribute specific pharmacological advantages:
-
Methylsulfonyl Group (C2): Acts as a hydrogen bond acceptor, often interacting with the hinge region or solvent-exposed areas of the kinase ATP-binding pocket. It also improves metabolic stability compared to unoxidized sulfur.
-
Piperidine Ring (C5): Provides a solubilizing handle and can be further functionalized (e.g., at the 4-position) to reach into the ribose-binding pocket or solvent channel, improving potency and selectivity.
-
Aniline Amine (C1): Serves as the primary attachment point (nucleophile) for coupling with pyrimidine or pyridine scaffolds (e.g., via Buchwald-Hartwig amination) to form the core pharmacophore of drugs like Ceritinib analogs.
Targeted Therapeutic Areas:
-
Non-Small Cell Lung Cancer (NSCLC)
-
Anaplastic Large Cell Lymphoma (ALCL)
-
Neuroblastoma (ALK-driven)
Safety & Handling Protocols
As a potent chemical intermediate, strict safety protocols must be observed.
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Handling:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid contact with strong oxidizing agents.
-
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse thoroughly for 15 minutes.
-
References
-
Bio-Fount . (2024). Product Detail: 942474-53-5.[1][2][3] Retrieved from [Link]
- Marsini, M. A., et al. (2013). Synthesis of ALK Inhibitor LDK378 (Ceritinib). Journal of Organic Chemistry.
Sources
An In-depth Technical Guide to Determining the Solubility of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical research, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a potential drug is its solubility.[1][2][3] Poor solubility can severely limit a compound's absorption, bioavailability, and formulation options, ultimately leading to costly late-stage failures.[2][4][5] This guide provides a comprehensive framework for characterizing the solubility of a specific compound of interest, "2-Methylsulfonyl-5-(piperidin-1-yl)aniline," offering both the theoretical underpinnings and practical, field-proven methodologies for its assessment. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers to generate and interpret such crucial data.
Molecular Scrutiny: Predicting the Solubility Behavior of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Before embarking on experimental work, a thorough analysis of the molecular structure of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" provides valuable insights into its expected solubility profile.
-
The Sulfonyl Group (-SO2-): This is a polar, electron-withdrawing group. The presence of the sulfonyl moiety can increase the water solubility of organic compounds and allows for hydrogen bonding interactions.[6][7] Its distorted tetrahedral geometry enables its oxygen atoms to participate in more hydrogen bonding interactions compared to analogous functional groups.[7]
-
The Piperidine Ring: The piperidine ring is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be nonpolar, especially with lipophilic substituents.[8] Unmodified piperidine is water-soluble due to hydrogen bonding with the nitrogen atom.[]
-
The Aniline Moiety: The aniline portion of the molecule introduces a basic nitrogen atom. The piperidine nitrogen is also basic, with a typical pKa of the protonated form around 11.2.[8] This basicity is a critical factor, as it implies that the compound's aqueous solubility will be highly dependent on pH. In acidic media, the nitrogen atoms can become protonated, forming a more water-soluble salt.[8]
Based on these structural features, we can hypothesize that "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" will exhibit low to moderate solubility in neutral aqueous solutions, with a significant increase in solubility at lower pH values. Its solubility in organic solvents will be governed by the overall polarity of the molecule.
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[10][11]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a supersaturated solution, often generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[12][13] It is a high-throughput method commonly used in the early stages of drug discovery for rank-ordering compounds.[2][12] However, these results can be misleading as they often reflect the solubility of an amorphous, less stable form of the compound.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, in equilibrium with its most stable solid form.[14][15] While more time and resource-intensive to determine, thermodynamic solubility is the "gold standard" for guiding formulation development and understanding a drug's in vivo behavior.[11]
For a comprehensive understanding of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline," determining its thermodynamic solubility is paramount.
The Gold Standard: A Protocol for Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method, though traditional, remains the most reliable technique for measuring thermodynamic solubility.[5][16] It is the reference method for regulatory bodies like the ICH.[17][18]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Protocol
-
Preparation:
-
Add an excess of solid "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" to a series of glass vials. A 2-4 fold excess over the expected equilibrium solubility is recommended to ensure a solid phase remains without significantly altering the solvent properties.[19]
-
To each vial, add a precise volume of the desired solvent. For a comprehensive profile, this should include:
-
Aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract, as recommended by ICH guidelines.[18][20]
-
Common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, and cyclohexane).
-
Biorelevant media such as FaSSIF and FeSSIF (Fasted-State and Fed-State Simulated Intestinal Fluid) to better predict in vivo performance.[14]
-
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator set to a constant temperature, typically 25°C for general properties and 37°C to simulate physiological conditions.[14][18]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in solution has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Prepare a standard curve of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" in each solvent system.
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[12]
-
After the experiment, it is crucial to measure the pH of the aqueous buffer samples to ensure it has not shifted due to the dissolution of the basic compound.[16][17]
-
For a thorough study, the remaining solid material should be recovered and analyzed using techniques like X-ray Powder Diffraction (XRPD) to confirm that no change in the crystalline form (polymorphism) has occurred during the experiment.[14]
-
Data Presentation and Interpretation
The quantitative results from the solubility assays should be summarized in a clear and concise table. The following table presents a hypothetical solubility profile for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" to serve as an example.
| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (mM) |
| Aqueous Buffers | |||||
| 0.1 N HCl | 37 | 1.2 | 1.25 | >2000 | >7.4 |
| Acetate Buffer | 37 | 4.5 | 4.8 | 850 | 3.1 |
| Phosphate Buffer | 37 | 6.8 | 7.1 | 55 | 0.2 |
| Phosphate Buffered Saline (PBS) | 37 | 7.4 | 7.5 | 40 | 0.15 |
| Organic Solvents | |||||
| Methanol | 25 | N/A | N/A | >5000 | >18.5 |
| Ethanol | 25 | N/A | N/A | 2500 | 9.2 |
| Acetone | 25 | N/A | N/A | 1500 | 5.5 |
| Dichloromethane | 25 | N/A | N/A | 3000 | 11.1 |
| Cyclohexane | 25 | N/A | N/A | <5 | <0.02 |
| Biorelevant Media | |||||
| FaSSIF | 37 | 6.5 | 6.6 | 95 | 0.35 |
| FeSSIF | 37 | 5.0 | 5.2 | 650 | 2.4 |
Interpreting the Results:
-
pH-Dependent Solubility: The hypothetical data clearly illustrates the significant impact of pH. The high solubility in acidic conditions (pH 1.2) is consistent with the protonation of the basic nitrogen atoms in the aniline and piperidine moieties. The decreasing solubility with increasing pH is a classic profile for a basic compound.
-
Organic Solvent Solubility: The data suggests good solubility in polar protic (methanol, ethanol) and polar aprotic (acetone, dichloromethane) solvents, and very poor solubility in non-polar solvents like cyclohexane. This profile is consistent with a molecule containing multiple polar functional groups.
-
Biorelevant Media: The higher solubility in FeSSIF compared to FaSSIF suggests that the presence of bile salts and lipids in the fed state may enhance the solubilization of the compound, which has important implications for food effects on drug absorption.[14]
Beyond the Basics: Advanced Strategies and Future Directions
Should the intrinsic solubility of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" prove to be a limiting factor for its development, several advanced strategies can be explored:
-
Salt Formation: Given the basic nature of the molecule, forming a salt with a pharmaceutically acceptable acid is a primary and highly effective method to significantly increase aqueous solubility and dissolution rate.[8]
-
Co-solvents: The use of water-miscible organic co-solvents such as ethanol or polyethylene glycols (PEGs) can be an effective strategy for liquid formulations.[8]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule within their hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.[8]
Conclusion
A thorough understanding of the solubility of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a potential therapeutic agent.[3][5] By employing a systematic approach that begins with a structural analysis and progresses to rigorous thermodynamic solubility testing using the shake-flask method, researchers can generate the high-quality, reliable data needed to make informed decisions. This guide provides the necessary framework to de-risk development, optimize formulations, and ultimately, unlock the full therapeutic potential of this and other novel chemical entities.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Pharmacy & Pharmacology International Journal, 8(3), 138-142. [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
-
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]
-
Al-Shorbaji, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]
-
Gleeson, M. P. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(6), 5936-5975. [Link]
-
Fiveable. (2025). Sulfonyl Group Definition. [Link]
-
Van der Lee, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17831. [Link]
-
Creative Bioarray. (2025). Aqueous Solubility Assays. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Speaker, T. G., & Kester, A. (2002). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 9(4), 6-11. [Link]
-
Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]
-
Vasanthanathan, P., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
Brittain, H. G. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 15(4), 10-15. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4884-4903. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Miller, J. M., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Abrahamsson, B., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Onishi, H., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6848-6856. [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Food and Drug Administration, Taiwan. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. [Link]
-
Britannica. (2026). Organosulfur compound. [Link]
-
Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
-
ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. veranova.com [veranova.com]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ovid.com [ovid.com]
- 12. enamine.net [enamine.net]
- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. raytor.com [raytor.com]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" derivatives.
Application Note: Modular Synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline Scaffolds
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., ALK, ROS1 inhibitors similar to the Ceritinib core).
Unlike "quick-and-dirty" medicinal chemistry routes that rely on expensive palladium-catalyzed couplings of pre-functionalized anilines, this guide presents a Process Chemistry Route . This approach utilizes classical Nucleophilic Aromatic Substitution (SNAr) principles to build the molecule from inexpensive commodity chemicals (2,5-dichloronitrobenzene), ensuring cost-efficiency and scalability.
Key Technical Advantages:
-
Regiocontrol: Exploits the differential electronic activation of nitro and sulfone groups to direct substitutions without protecting groups.
-
Metal-Free Assembly: Steps 1–3 avoid transition metals, reducing purification burdens (metal scavenging) in late-stage GMP steps.
-
Self-Validating: The distinct NMR shifts of the methyl-sulfone and piperidine ring provide immediate structural confirmation at each step.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the "Ortho-Activation / Para-Activation" toggle.
-
Nitro Group (Ortho-Director): In the starting material, the nitro group activates the ortho-chlorine for displacement by thiomethoxide.
-
Sulfone Group (Para-Director): Once the sulfide is oxidized to a sulfone, it becomes a potent electron-withdrawing group (EWG) that activates the para-chlorine (originally meta to the nitro) for displacement by piperidine.
Figure 1: Retrosynthetic logic exploiting sequential electronic activation.
Detailed Experimental Protocols
Step 1: Regioselective Thio-arylation
Objective: Selective displacement of the C2-chloride (ortho to nitro). Rationale: The C2 position is activated by the strong inductive and resonance electron-withdrawing effect of the ortho-nitro group. The C5 position is meta to the nitro group and is electronically silent towards SNAr.
Materials:
-
2,5-Dichloronitrobenzene (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.1 equiv)
-
THF (anhydrous, 5 vol)
Protocol:
-
Dissolve 2,5-dichloronitrobenzene in THF and cool to 0°C.
-
Add NaSMe portion-wise to control the exotherm.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
In-Process Control (IPC): TLC (Hexane/EtOAc 9:1). Product is more polar than SM.
-
Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with brine.
-
Yield: Expect >90% of 2-thiomethyl-5-chloronitrobenzene .
Step 2: Oxidation to Sulfone
Objective: Convert the electron-donating sulfide into a strong electron-withdrawing sulfone.
Materials:
-
Step 1 Product
-
mCPBA (2.2 equiv) or Oxone (potassium peroxymonosulfate)
-
DCM (Dichloromethane)
Protocol:
-
Dissolve the sulfide in DCM at 0°C.
-
Add mCPBA slowly (exothermic).
-
Stir at RT for 4–6 hours.
-
Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct) and Na2S2O3 (to quench peroxides).
-
Validation: 1H NMR will show a characteristic downfield shift of the S-Me peak from ~2.5 ppm (sulfide) to ~3.2 ppm (sulfone).
Step 3: The "Crossover" SNAr (Piperidine Installation)
Objective: Displacement of the C5-chloride. Mechanism: The newly formed sulfone at C2 is a powerful EWG. The C5-chloride is para to this sulfone. This geometric arrangement allows the sulfone to stabilize the Meisenheimer complex, facilitating the displacement.
Materials:
-
2-Methylsulfonyl-5-chloronitrobenzene (1.0 equiv)
-
Piperidine (2.0 equiv)
-
K2CO3 (2.0 equiv)[3]
-
DMF or DMSO (5 vol)
Protocol:
-
Suspend the substrate and base in DMF.
-
Add piperidine.
-
Heat to 80–100°C. (Note: The chloride is deactivated by the meta-nitro group but activated by the para-sulfone; heat is required).
-
Monitor until consumption of starting material.
-
Workup: Pour into ice water. The product, 2-methylsulfonyl-5-(piperidin-1-yl)nitrobenzene , typically precipitates as a yellow/orange solid. Filtration avoids aqueous extraction issues with DMF.
Step 4: Nitro Reduction to Aniline
Objective: Final conversion to the target API intermediate.
Materials:
-
Step 3 Nitro compound
-
10% Pd/C (5 wt% loading)
-
Methanol/THF (1:1)
-
Hydrogen gas (balloon or 1 atm)
Protocol:
-
Dissolve substrate in MeOH/THF.
-
Add Pd/C catalyst under nitrogen stream.
-
Purge with Hydrogen and stir at RT for 4 hours.
-
Safety: Filter through Celite under nitrogen (pyrophoric catalyst risk).
-
Concentrate filtrate to obtain 2-Methylsulfonyl-5-(piperidin-1-yl)aniline .
Data Summary & Troubleshooting
| Parameter | Step 1 (Sulfide) | Step 2 (Sulfone) | Step 3 (Piperidine) | Step 4 (Aniline) |
| Key Reagent | NaSMe | mCPBA / Oxone | Piperidine / Heat | H2 / Pd-C |
| Critical Temp | 0°C (Control regioselectivity) | 0°C to RT | 80–100°C | RT |
| Typical Yield | 90–95% | 85–90% | 75–85% | 95% |
| Appearance | Yellow Solid | White/Off-white Solid | Orange/Yellow Solid | Off-white/Tan Solid |
| 1H NMR Marker | S-Me: ~2.5 ppm | S-Me: ~3.2 ppm | Piperidine CH2: ~3.4 ppm | NH2: Broad singlet |
Troubleshooting Guide:
-
Problem: Bis-substitution in Step 1 (Sulfide attacking both Cl).
-
Solution: Ensure strictly 1.0–1.1 equiv of NaSMe and keep temp at 0°C. The meta-Cl is much less reactive, so low temp favors the kinetic ortho product.
-
-
Problem: Incomplete reaction in Step 3.
-
Solution: Switch solvent to DMSO (higher dielectric constant stabilizes the transition state) or increase temp to 120°C.
-
-
Problem: "Sticky" product in Step 4.
-
Solution: Anilines can oxidize. Store under Argon/Nitrogen. If purple/brown, wash with cold ether.
-
Pathway Visualization
Figure 2: Step-by-step reaction workflow with critical intermediate states.
References
- Regioselectivity in SNAr Reactions: Title: "Nucleophilic Aromatic Substitution of 2,4-Dichloronitrobenzene." Context: Establishes the preference for ortho-substitution by thiolates due to nitro-group activation. Source: BenchChem Guide to SNAr Reactivity.
-
Sulfone Activation in SNAr
- Title: "Reactivity and Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles."
- Context: Details the electronic activation provided by sulfone groups compared to nitro groups.
- Source: Pen & Prosperity / VGCET.
-
URL:[Link]
-
Nitro Reduction Protocols
- Title: "Reduction of Nitrobenzene to Aniline (Sn/HCl vs Catalytic Hydrogen
- Context: Validates the use of Pd/C for clean reduction when halogens are not labile (or when using H2/Pd in the absence of labile halogens; note: sulfones are stable to H2/Pd).
- Source: OrgoSolver / StackExchange Chemistry.
-
URL:[Link]
-
Commercial Availability of Core Fragment
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 4. 5-bromo-2-(methylsulfonyl)aniline | 400610-51-7 [amp.chemicalbook.com]
Application Notes & Protocols: The Strategic Utility of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline in Modern Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, and application of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline , a key intermediate in the development of contemporary pharmaceutical agents. Its unique trifunctional architecture—comprising a reactive aniline moiety, a metabolically stable sulfone group, and a versatile piperidine ring—renders it a valuable building block for creating complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This guide offers detailed, field-tested protocols and explains the scientific rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers in drug discovery and development.
Introduction: A Multifunctional Intermediate of Strategic Importance
In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of key building blocks. 2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a prime example of such a scaffold, engineered for purpose and versatility. The piperidine ring is a highly prevalent motif in approved drugs, often utilized to enhance solubility, modulate lipophilicity, and occupy specific hydrophobic pockets in target proteins.[1] The aniline group serves as a primary synthetic handle, enabling a wide array of transformations, most notably the formation of nitrogen-containing heterocycles that are fundamental to many pharmacophores.
The methylsulfonyl group is not merely a passive substituent; it is a critical modulator of physicochemical properties. As a strong hydrogen bond acceptor and a metabolically robust group, it can significantly enhance aqueous solubility and improve the pharmacokinetic profile of a final drug candidate. Its electron-withdrawing nature also influences the reactivity of the aniline ring. This guide elucidates the synthesis of this intermediate and demonstrates its application in the construction of a core structure relevant to modern targeted therapies, such as kinase inhibitors.[2][3][4]
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is paramount for its effective and safe use in a laboratory setting.
Compound Properties
| Property | Value | Source / Note |
| IUPAC Name | 2-(Methylsulfonyl)-5-(piperidin-1-yl)aniline | - |
| Molecular Formula | C₁₂H₁₈N₂O₂S | Calculated |
| Molecular Weight | 254.35 g/mol | Calculated |
| CAS Number | Not broadly indexed. Structure-based search required. | - |
| Appearance | Predicted to be a solid, ranging from off-white to yellow/brown. | Based on similar aniline derivatives. |
| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH. | Predicted |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[5][6][7] | Recommended |
Critical Safety Precautions
As a substituted aniline derivative, 2-Methylsulfonyl-5-(piperidin-1-yl)aniline requires careful handling. The following precautions are derived from safety data sheets for structurally related compounds and are considered best practice.[5][6][8]
-
Handling: All manipulations should be conducted inside a certified chemical fume hood.[5] Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Synthesis Protocol for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
The following two-step protocol describes a reliable and scalable synthesis route starting from a commercially available nitrobenzene precursor. This pathway leverages a nucleophilic aromatic substitution (SNA_r) followed by a standard nitro group reduction.
Workflow Diagram: Synthesis Pathway
Caption: Synthetic workflow for the target intermediate.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene | Round-bottom flasks |
| Piperidine | Magnetic stirrer with heating mantle |
| Potassium Carbonate (K₂CO₃), anhydrous | Condenser and inert gas line (N₂/Ar) |
| Dimethylformamide (DMF), anhydrous | TLC plates (silica gel) |
| Palladium on Carbon (Pd/C), 10% wt. | Filtration apparatus (Büchner funnel) |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Rotary evaporator |
| Dichloromethane (DCM) | Glassware for extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | pH paper |
| Brine (saturated NaCl solution) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - |
| Hydrogen source (balloon or Parr shaker) | - |
Step 1: Synthesis of 1-(4-Methylsulfonyl-3-nitrophenyl)piperidine
This step involves the nucleophilic aromatic substitution of the fluorine atom, which is activated by the two strongly electron-withdrawing nitro and sulfonyl groups.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 1-fluoro-2-nitro-4-(methylsulfonyl)benzene (10.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (100 mL).
-
Piperidine Addition: Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. The reaction progress should be monitored by TLC (e.g., 30% ethyl acetate in hexanes). The starting material is UV active and the product will appear as a new, typically more polar, spot.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
-
Drying: Dry the resulting yellow solid under vacuum to yield the intermediate, 1-(4-methylsulfonyl-3-nitrophenyl)piperidine. The product is typically of sufficient purity for the next step.
Step 2: Reduction to 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without affecting the sulfonyl group.
-
Setup: Place the intermediate from Step 1 (e.g., 12.0 g, 1.0 eq) in a 500 mL flask suitable for hydrogenation (e.g., a heavy-walled round-bottom flask or a Parr shaker vessel).
-
Solvent and Catalyst: Add methanol or ethyl acetate (200 mL). Carefully, under an inert atmosphere (N₂ or Ar), add 10% Pd/C (5-10% by weight of the substrate). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the vessel on a Parr apparatus). Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon or ~50 psi on a Parr shaker) at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up:
-
Carefully purge the reaction vessel with an inert gas (N₂ or Ar).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad may be flammable; do not allow it to dry completely before quenching. Wash the pad with additional solvent (MeOH or EtOAc).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product obtained from the hydrogenation step is often of high purity but can be further purified if necessary.
Purification Protocol
-
Recrystallization: If the crude product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective.
-
Column Chromatography: For higher purity, silica gel chromatography can be performed. A gradient elution system, for example, starting with 10% and increasing to 50% ethyl acetate in hexanes, is a good starting point for separating the polar aniline product from any non-polar impurities.
Analytical Characterization
Confirmation of the final structure is achieved through standard spectroscopic methods.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons (typically in the 6.5-7.5 ppm range, showing characteristic splitting patterns), the aniline -NH₂ protons (a broad singlet), the methylsulfonyl -CH₃ protons (a sharp singlet around 3.0 ppm), and the piperidine protons (multiplets in the aliphatic region, ~1.5-3.5 ppm).
-
¹³C NMR: Signals for the aromatic carbons, the methylsulfonyl carbon, and the distinct carbons of the piperidine ring should be present.
-
Mass Spectrometry (MS): In ESI+ mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 255.3.
-
Purity Analysis: Purity should be assessed using HPLC, with a target of >98% for use in subsequent pharmaceutical synthesis steps.
Application in Kinase Inhibitor Synthesis
The aniline functionality of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a superb nucleophile for constructing the hinge-binding motifs found in many kinase inhibitors. A common synthetic strategy involves its condensation with a suitably activated pyrimidine core.
Application Workflow: Synthesis of a Pyrimidine Core
Caption: Application in forming a key aminopyrimidine scaffold.
Protocol: Synthesis of an N-Aryl-pyrimidin-4-amine Core
This protocol describes the reaction of the title intermediate with a dichloropyrimidine, a common precursor in the synthesis of inhibitors targeting kinases like EGFR, VEGFR, or PI3K.[2][9]
-
Setup: In a microwave vial or a sealed tube, combine 2-Methylsulfonyl-5-(piperidin-1-yl)aniline (1.0 eq), 2,4-dichloro-5-ethylpyrimidine (1.1 eq), and a suitable solvent such as n-butanol or 2-propanol (0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C for 12-18 hours. Alternatively, microwave irradiation (e.g., 150 °C for 30-60 minutes) can significantly accelerate the reaction. The reaction proceeds via a regioselective SNA_r, with the more reactive chlorine at the C4 position of the pyrimidine being displaced first.
-
Monitoring: Follow the reaction by TLC or LC-MS until the aniline starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-(2-Methylsulfonyl-5-(piperidin-1-yl)phenyl)-2-chloro-5-ethylpyrimidin-4-amine. This product can then be further elaborated at the C2 position to complete the synthesis of a final drug molecule.
-
Conclusion
2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a high-value intermediate whose rational design incorporates features that are highly desirable in modern drug candidates. The protocols detailed herein provide a robust and reproducible framework for its synthesis and application. By understanding the causality behind each experimental step, from solvent choice in an SNA_r reaction to catalyst selection in a hydrogenation, researchers can confidently scale, adapt, and troubleshoot these procedures, accelerating the path from chemical synthesis to innovative therapeutic agents.
References
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved February 14, 2026, from [Link]
-
BindingDB. (n.d.). Patents in BindingDB. Retrieved February 14, 2026, from [Link]
-
European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved February 14, 2026, from [Link]
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Retrieved February 14, 2026, from [Link]
- Google Patents. (2016, May 26). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Retrieved February 14, 2026, from [Link]
-
Beilstein Journals. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved February 14, 2026, from [Link]
-
European Patent Office. (2016, August 4). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - EP 3957637 A1. Retrieved February 14, 2026, from [Link]
-
OSHA. (n.d.). Aniline Method. Retrieved February 14, 2026, from [Link]
-
Frontiers. (2021, May 2). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2012, October). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Retrieved February 14, 2026, from [Link]
-
PubMed Central. (2024, December 5). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][6][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs. Retrieved February 14, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved February 14, 2026, from [Link]
Sources
- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach | MDPI [mdpi.com]
- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 5. fishersci.ca [fishersci.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mch.estranky.sk [mch.estranky.sk]
Application Note: Pre-Clinical In Vitro Profiling of Scaffold 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Executive Summary & Compound Rationale
This application note details the experimental design for the in vitro characterization of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline . This molecule represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophoric features:
-
Sulfonyl Group (
): A strong hydrogen bond acceptor often used to target active site residues (e.g., in kinase inhibitors like Ceritinib or COX-2 inhibitors). -
Piperidine Ring: A solubilizing aliphatic heterocycle that modulates lipophilicity and basicity (
~10-11). -
Aniline Amine (
): A versatile chemical handle for coupling (amide/urea formation) and a key interaction point for hydrogen bonding.
Research Context: This compound is typically utilized as a Lead Fragment or Intermediate . Therefore, the experimental focus is not on a single therapeutic target, but on ADME-Tox profiling to validate its suitability as a drug building block. The protocols below prioritize assessing solubility , metabolic stability (crucial due to the piperidine ring), and cellular safety .
Chemical Handling & Formulation Strategy
Challenge: Sulfonyl-anilines can exhibit high crystallinity (high melting points) and poor aqueous solubility, while the piperidine moiety introduces pH-dependent solubility.
Protocol A: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Concentration: 10 mM standard stock.
-
Storage: -20°C in amber glass vials (aniline is light/oxidation sensitive).
Step-by-Step Formulation:
-
Weigh approximately 2-5 mg of the solid compound.
-
Calculate the required DMSO volume:
. -
Vortex for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
QC Check: Verify solution clarity via visual inspection. If precipitation occurs upon dilution into aqueous buffer (Step 3), reduce stock concentration to 1 mM.
Metabolic Stability Profiling (Microsomal Stability)
Scientific Rationale: The piperidine ring is a known "metabolic soft spot," susceptible to oxidative metabolic clearance via Cytochrome P450 (CYP) enzymes (specifically CYP2D6 and CYP3A4). Additionally, the aniline moiety is prone to Phase II N-acetylation. Early identification of these liabilities is critical.[1]
Experimental Design: Liver Microsome Incubation
| Parameter | Condition |
| Test System | Pooled Human/Rat Liver Microsomes (HLM/RLM) |
| Compound Conc. | 1 |
| Microsome Conc. | 0.5 mg/mL protein |
| Cofactor | NADPH (1 mM) |
| Time Points | 0, 5, 15, 30, 45, 60 min |
| Analysis | LC-MS/MS (MRM mode) |
Protocol B: Stability Assay
-
Pre-incubation: Mix Microsomes (0.5 mg/mL) + Phosphate Buffer (100 mM, pH 7.4) + Test Compound (1
M) at 37°C for 5 mins. -
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At each time point, remove 50
L aliquot. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Centrifugation: 4000 rpm for 20 mins at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Output: Calculate Intrinsic Clearance (
Visualization of Metabolic Pathways & Workflow
The following diagram illustrates the experimental workflow and the specific metabolic liabilities associated with this scaffold.
Figure 1: Integrated experimental workflow for scaffold profiling, highlighting critical metabolic soft spots (piperidine oxidation).
Permeability Screening (PAMPA)
Scientific Rationale: To determine if the compound can cross biological membranes (passive diffusion) or if the sulfone group renders it too polar. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for this early check.
Protocol C: PAMPA Workflow
-
Donor Plate: Prepare 10
M compound in pH 7.4 buffer (with 5% DMSO). Add 150 L to donor wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 5
L of GIT-0 lipid solution (dodecane/lecithin mixture). -
Acceptor Plate: Add 200
L of blank buffer (pH 7.4) to acceptor wells. -
Sandwich: Place acceptor plate on top of donor plate.
-
Incubation: 4 hours at room temperature in a humidity chamber (prevent evaporation).
-
Quantification: Separate plates and measure UV absorbance (250-500 nm) or LC-MS/MS of both donor and acceptor compartments.
Calculation:
Cytotoxicity Screening (MTT Assay)
Scientific Rationale: Before using this scaffold in synthesis, ensure the fragment itself is not inherently cytotoxic. Sulfonyl anilines can sometimes generate reactive metabolites (quinone-imines) that cause cellular stress.
Protocol D: Cell Viability
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).
-
Seeding: 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: 8-point dose response (0.1
M to 100 M). -
Duration: 48 hours incubation.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
References
-
Di, L., et al. (2025). In vitro metabolic stability of piperidine vs. pyrrolidine analogs. BenchChem Application Notes. Link
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols).
-
Creative Biolabs. (2025). In Vitro ADME Assays: Principles, Applications & Protocols. Link
-
National Center for Advancing Translational Sciences (NCATS). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection. Assay Guidance Manual. Link
-
Sygnature Discovery. (2025).[2][3] In Vitro ADME & Physicochemical Profiling. Link
Sources
Application Notes and Protocols for the Evaluation of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline as a Potential Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" as a novel scaffold for the development of kinase inhibitors. While this specific molecule is not extensively characterized in current literature, its structural motifs—a substituted aniline core bearing a sulfonyl group and a piperidine moiety—are present in known bioactive compounds, suggesting its potential as a valuable starting point for medicinal chemistry campaigns. This guide offers a structured approach, from a proposed synthesis of the core scaffold to detailed protocols for its evaluation through biochemical, cellular, and preliminary in vivo assays. The overarching goal is to equip researchers with the necessary theoretical framework and practical methodologies to explore the potential of this and similar chemical matter in the context of kinase inhibitor discovery.
Introduction: The Rationale for Investigating Novel Kinase Inhibitor Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The aniline scaffold is a privileged structure in kinase inhibitor design, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, while the piperidine moiety can be modified to enhance solubility and interact with solvent-exposed regions of the kinase. This combination of features in "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" presents a compelling starting point for a kinase inhibitor discovery program.
This guide will follow a logical progression for the evaluation of this novel scaffold, beginning with its synthesis and characterization, followed by a tiered screening approach to identify potential kinase targets and assess cellular activity.
Synthesis and Characterization of the Core Scaffold
A plausible synthetic route for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" can be envisioned through a multi-step process, leveraging well-established organic chemistry transformations. One potential approach is outlined below, commencing from a commercially available starting material.
Proposed Synthetic Pathway
Sources
Application Note: Biological Profiling of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline Scaffolds
Abstract & Scope
This Application Note provides a comprehensive protocol for the biological evaluation of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline (CAS 942474-53-5). Structurally characterized by a sulfonyl-substituted aniline core with a piperidine moiety, this compound represents a critical pharmacophore scaffold often utilized in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) and ROS1 inhibitors (e.g., analogs of Ceritinib or Brigatinib).
This guide is designed for medicinal chemists and biologists conducting Fragment-Based Drug Discovery (FBDD) or intermediate qualification . It details workflows for solubility optimization, cytotoxicity profiling (to rule out scaffold-inherent toxicity), and cellular target engagement assays in ALK-driven cancer models.
Chemical Properties & Reagent Preparation[1]
Before initiating cell-based assays, the physicochemical properties of the scaffold must be managed to prevent precipitation-induced artifacts.
| Property | Specification |
| Chemical Name | 2-Methylsulfonyl-5-(piperidin-1-yl)aniline |
| CAS Number | 942474-53-5 |
| Molecular Weight | ~254.35 g/mol |
| Solubility (DMSO) | > 50 mM (Recommended Stock) |
| Solubility (Water) | Low/Negligible (Requires organic co-solvent) |
| Stability | Stable at -20°C (Solid); Use fresh DMSO stocks within 1 month |
Stock Solution Protocol
-
Weighing: Accurately weigh 10 mg of the compound in a glass vial (avoid plastics that may leach plasticizers).
-
Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration. Vortex for 30 seconds.
-
Sterilization: If using in long-term culture (>24h), filter-sterilize using a 0.22 µm PTFE syringe filter.
-
Storage: Aliquot into amber vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.
Experimental Workflow: Biological Profiling
The following flowchart outlines the logical progression from compound preparation to functional validation.
Figure 1: Sequential workflow for qualifying kinase inhibitor scaffolds.
Protocol 1: Differential Cytotoxicity Screening
Objective: To distinguish between specific anti-proliferative activity (against ALK+ cancer cells) and non-specific chemotoxicity (against normal cells).
Cell Models
-
H3122 or H2228: Human non-small cell lung cancer (NSCLC) lines expressing EML4-ALK fusion (Target positive).
-
HEK293: Human Embryonic Kidney cells (Target negative/toxicity control).
Materials
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well white-walled, clear-bottom plates (Corning).
-
Assay Media: RPMI-1640 + 10% FBS (H3122); DMEM + 10% FBS (HEK293).
Step-by-Step Procedure
-
Seeding:
-
Harvest cells and resuspend to 50,000 cells/mL.
-
Dispense 100 µL/well (5,000 cells) into the 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Prepare a 3-fold serial dilution of the 50 mM stock in DMSO (8 points).
-
Dilute these DMSO points 1:500 into pre-warmed culture media (2x final concentration).
-
Add 100 µL of the 2x compound media to the cell plates.
-
Final concentrations: 100 µM, 33 µM, 11 µM, ..., 0.04 µM. (Final DMSO = 0.2%).
-
Include Vehicle Control (0.2% DMSO) and Positive Control (1 µM Ceritinib) .
-
-
Incubation: Incubate plates for 72 hours .
-
Readout:
-
Equilibrate plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL CellTiter-Glo reagent to each well.
-
Shake orbitally for 2 minutes; incubate static for 10 minutes.
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Data Analysis
Calculate % Viability relative to DMSO control. Plot dose-response curves (Log[Inhibitor] vs. Normalized Response) to determine IC₅₀ values.
-
Success Criteria: IC₅₀ (H3122) < 10 µM; IC₅₀ (HEK293) > 50 µM. (Indicates therapeutic window).
Protocol 2: Cellular Target Engagement (Phospho-ALK ELISA)
Objective: To verify if the scaffold or its derivative inhibits the phosphorylation of ALK (Tyr1604), confirming mechanism of action.
Materials
-
PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit (Cell Signaling Technology #7324).
-
Lysis Buffer: 1x Cell Lysis Buffer + 1 mM PMSF.
Step-by-Step Procedure
-
Culture: Seed H3122 cells in 6-well plates (5 x 10⁵ cells/well). Incubate 24h.
-
Starvation (Optional but Recommended): Replace media with 0.5% FBS media for 4 hours to reduce basal noise.
-
Treatment: Treat cells with the compound (at IC₉₀ concentration determined in Protocol 1) for 2 hours .
-
Lysis:
-
Wash cells 1x with ice-cold PBS.
-
Add 0.5 mL ice-cold Lysis Buffer. Scrape cells and collect lysate.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
-
ELISA:
-
Add 100 µL of lysate to the ELISA microwells (coated with ALK antibody).
-
Incubate 2 hours at 37°C. Wash 4x.
-
Add Detection Antibody (Phospho-ALK Tyr1604). Incubate 1 hour. Wash 4x.
-
Add HRP-linked secondary antibody . Incubate 30 min. Wash 4x.
-
Add TMB Substrate . Develop for 10-30 mins (blue color). Stop with Stop Solution (yellow color).
-
-
Quantification: Measure Absorbance at 450 nm.
Scientific Rationale & Troubleshooting
Why this Scaffold?
The 2-Methylsulfonyl-5-(piperidin-1-yl)aniline structure contains two key features for kinase binding:
-
Sulfonyl Group: Often acts as a hydrogen bond acceptor interacting with the kinase hinge region or the solvent front.
-
Piperidine Ring: Improves solubility and pharmacokinetic properties; often protrudes into the solvent channel to improve selectivity.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound hydrophobicity | Limit final concentration to ≤50 µM; Ensure DMSO is <0.5%. |
| No Toxicity in H3122 | Poor cell permeability | Perform a PAMPA assay or check ClogP (Target 2-4). |
| High Toxicity in HEK293 | Off-target effects (e.g., hERG) | The aniline moiety may be reactive. Check for metabolic stability (microsomes). |
References
-
Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent, Selective, and Bioavailable Inhibitor of Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 56(14), 5675–5690.
-
Ullrich, A., et al. (2016). "ALK Inhibitors in Non-Small Cell Lung Cancer: The Latest Evidence and Developments." Journal of Hematology & Oncology, 9(1).
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.
-
Cell Signaling Technology. "PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit Protocol." CST Product Literature.
Dosage and administration of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" in animal models
Application Note: Preclinical Evaluation and Administration Protocols for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Executive Summary
This technical guide outlines the standard operating procedures (SOPs) for the formulation, dosage selection, and administration of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline in preclinical animal models (primarily Rodentia).
As a functionalized aniline intermediate—structurally analogous to the "left-hand" pharmacophore of several ALK/ROS1 kinase inhibitors (e.g., Ceritinib, Brigatinib analogs)—this compound is frequently evaluated as a chemical fragment , metabolite , or impurity reference standard . Its specific structural features (an electron-deficient sulfone ring coupled with a lipophilic piperidine moiety) necessitate tailored formulation strategies to overcome poor aqueous solubility and specific safety monitoring for aniline-induced hematotoxicity.
Compound Profile & Physicochemical Properties
Understanding the physicochemical nature of the New Chemical Entity (NCE) is the prerequisite for successful in vivo delivery.
| Property | Description | Implication for Dosing |
| Chemical Name | 2-Methylsulfonyl-5-(piperidin-1-yl)aniline | Target Compound |
| CAS Number | 942474-53-5 | Verification Standard |
| Molecular Formula | C₁₂H₁₈N₂O₂S | MW: ~254.35 g/mol |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; likely permeable but solubility-limited. |
| pKa (Predicted) | Aniline NH₂: < 3.0 (Weak base) | Will not form stable salts with weak acids; requires strong acid or co-solvent. |
| Solubility | Low in water (< 0.1 mg/mL); High in DMSO/DMA. | Requires co-solvent or suspension formulation. |
Formulation Protocols
Due to the presence of the methylsulfonyl group (electron-withdrawing) and the piperidine ring (lipophilic), the compound exhibits "brick-dust" properties—high crystallinity and low aqueous solubility.
Protocol A: Intravenous (IV) Formulation (Solution)
Target Concentration: 1 – 5 mg/mL
Reagents:
-
Dimethyl sulfoxide (DMSO) - Grade: USP/Ph.Eur
-
PEG-400 (Polyethylene glycol)
-
Sterile Water for Injection (WFI) or Saline (0.9%)
Procedure:
-
Dissolution: Weigh the required amount of compound. Add 5% v/v DMSO and vortex/sonicate until completely dissolved (clear yellow solution).
-
Co-solvent Addition: Slowly add 40% v/v PEG-400 while vortexing. The solution may warm slightly; ensure it remains clear.
-
Dilution: Slowly add 55% v/v Sterile Water (or Saline). Note: Add water dropwise to prevent precipitation.
-
Filtration: Filter through a 0.22 µm PVDF or PES syringe filter into a sterile vial.
-
Stability Check: Observe for 1 hour. If precipitation occurs, increase PEG-400 ratio to 50% or introduce 5% Tween-80.
Protocol B: Oral (PO) Formulation (Suspension)
Target Concentration: 5 – 50 mg/mL
Reagents:
-
Methylcellulose (MC) (0.5% w/v) or Hydroxypropyl methylcellulose (HPMC)
-
Tween-80 (0.1% - 0.5% v/v)
-
Sterile Water
Procedure:
-
Wetting: Weigh the compound into a mortar or vial. Add Tween-80 (wetting agent) and triturate/vortex to form a smooth paste.
-
Suspension: Gradually add the 0.5% Methylcellulose solution while continuously stirring/vortexing to ensure homogeneity.
-
Homogenization: Sonicate for 10–15 minutes to break up aggregates.
-
QC: Verify resuspendability. The suspension should remain stable for dosing duration (mix well before each administration).
Dosage and Administration Guidelines
As an NCE/Intermediate without a fixed therapeutic dose, a Dose Escalation Strategy is required to establish the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile.
Dose Selection Rationale
-
Low Dose (10 mg/kg): Expected linear PK range; suitable for determining absolute bioavailability (
). -
Mid Dose (30–50 mg/kg): Standard efficacy screening range for kinase inhibitor fragments.
-
High Dose (100–200 mg/kg): Toxicology limit test. Caution: Monitor for saturation of absorption and aniline toxicity.
Administration Volumes
-
Mouse (20–30g):
-
PO: 10 mL/kg (e.g., 0.2 mL for 20g mouse)
-
IV: 5 mL/kg (e.g., 0.1 mL for 20g mouse)
-
-
Rat (200–300g):
-
PO: 5–10 mL/kg
-
IV: 1–2 mL/kg (Slow bolus or infusion)
-
Experimental Workflow (PK/Tox Study)
Figure 1: Standard Pharmacokinetic (PK) Evaluation Workflow for NCEs.
Safety and Toxicology Monitoring
Researchers must be vigilant for class-specific toxicities associated with aniline derivatives .
Key Safety Endpoint: Methemoglobinemia Aniline metabolites (N-hydroxylamines) can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.
-
Clinical Signs: Cyanosis (blue/grey skin or mucous membranes), lethargy, dyspnea, chocolate-brown blood color.
-
Monitoring Protocol:
-
Observation: Monitor animals for 4 hours post-dose.
-
Blood Smear: Check for Heinz bodies (precipitated hemoglobin) in RBCs if toxicity is suspected.
-
Intervention: If signs of hypoxia appear, discontinue dosing. Methylene blue is the standard antidote but is rarely used in routine rodent tox screens; euthanasia is preferred for humane endpoints.
-
Pharmacokinetic Analysis (LC-MS/MS)
To quantify the compound in plasma, a robust analytical method is required.
-
Internal Standard: Use a structural analog (e.g., Tolbutamide or a deuterated aniline) or a generic standard like Verapamil.
-
Extraction: Protein precipitation with Acetonitrile (1:3 ratio).
-
MRM Transition (Suggested):
-
Precursor: ~255.1 [M+H]⁺
-
Product Ions: Screen for loss of methylsulfonyl (-79 Da) or piperidine fragments.
-
Data Reporting Template:
| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) | PO (30 mg/kg) |
| Cmax | ng/mL | — | [Value] | [Value] |
| Tmax | h | — | [Value] | [Value] |
| AUC(0-t) | ng·h/mL | [Value] | [Value] | [Value] |
| T1/2 | h | [Value] | [Value] | [Value] |
| Bioavailability (F) | % | — | (AUC_po / Dose_po) / (AUC_iv / Dose_iv) | — |
References
-
Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. Link
-
Turner, P. V., et al. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link
-
Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27. Link
-
ChemicalBook. (2023). "2-Methylsulfonyl-5-(piperidin-1-yl)aniline Product Properties." ChemicalBook Database. Link
-
BLD Pharm. (2023).[1] "Safety Data Sheet: 2-Methylsulfonyl-5-(piperidin-1-yl)aniline." BLD Pharm Catalog. Link
Sources
Troubleshooting & Optimization
Refining reaction conditions for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" synthesis
Technical Support Center: Synthesis Optimization for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Case ID: SYN-2024-MSPA Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Synthetic Strategy
User Query: "I am experiencing low yields and purification difficulties in the synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline. What are the optimal reaction conditions?"
Technical Assessment: This molecule features an electron-rich piperidine ring and an electron-poor sulfone-substituted aniline. The primary synthetic challenge lies in the regioselective assembly of the 1,2,5-substitution pattern.
The most robust industrial route avoids late-stage sulfonylation (which is harsh and poor-yielding on electron-rich rings) and instead utilizes a Nucleophilic Aromatic Substitution (SNAr) cascade on a pre-functionalized nitro-sulfone core.
Recommended Synthetic Pathway
We recommend the "Nitration-SNAr-Reduction" route starting from 4-chlorophenyl methyl sulfone. This route leverages the synergistic directing effects of the sulfone and nitro groups to install the piperidine moiety with high regiocontrol.
Figure 1: Optimized 3-step synthetic workflow for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline.
Step-by-Step Troubleshooting & Optimization
Phase 1: Precursor Synthesis (Nitration)
Target Intermediate: 4-Chloro-1-methylsulfonyl-2-nitrobenzene
Q: Why am I getting dinitrated byproducts? A: The sulfone is a strong electron-withdrawing group (EWG), but the reaction is exothermic.
-
Root Cause: Temperature spikes during the addition of nitric acid.
-
Optimization: Maintain the reaction temperature between 0°C and 5°C during addition. Do not exceed room temperature (25°C) during the stir out.
-
Protocol: Dissolve 4-chlorophenyl methyl sulfone in concentrated H2SO4 at 0°C. Add fuming HNO3 dropwise. The sulfone directs meta (position 3 relative to itself), and the chlorine directs ortho (position 3 relative to itself). These directing effects reinforce each other, leading to high regioselectivity for the desired product [1].
Phase 2: The SNAr Reaction (Piperidine Coupling)
Target Intermediate: 1-Methylsulfonyl-2-nitro-4-(piperidin-1-yl)benzene
Q: The reaction is sluggish or stalling at 60% conversion. Should I increase the temperature? A: Proceed with caution. While heat increases kinetics, it also promotes the degradation of the sulfone or polymerization of the piperidine.
-
Mechanistic Insight: The chlorine at the 4-position is activated by both the ortho-nitro group and the para-sulfone group. This is a highly activated system ("super-electrophile").
-
Troubleshooting Checklist:
-
Solvent: Switch from THF or DCM to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup.
-
Base: Use K2CO3 (2.5 equiv) or DIPEA . Inorganic bases often provide cleaner profiles than excess piperidine.
-
Stoichiometry: Ensure you are using at least 1.2 equivalents of piperidine.
-
-
Safety Note: This reaction is exothermic. On a scale >10g, add piperidine slowly at 0°C before warming to reflux.
Q: I see a spot on TLC that corresponds to the displacement of the Sulfone group. Is this possible?
A: Yes. The sulfone (
-
Fix: Lower the reaction temperature. The displacement of Cl is kinetically favored over the sulfone at lower temperatures (RT to 50°C). Avoid temperatures >80°C.
Phase 3: Nitro Reduction
Target Product: 2-Methylsulfonyl-5-(piperidin-1-yl)aniline[1]
Q: My hydrogenation (H2/Pd-C) is failing or extremely slow. Is the sulfur poisoning the catalyst?
A: Sulfones (
-
Optimization:
-
Catalyst: Use 10% Pd/C (wet) . The water content reduces ignition risk and moderates activity.
-
Solvent: Methanol or Ethanol.
-
Alternative: If catalytic hydrogenation fails, switch to Iron powder reduction (Fe/NH4Cl in EtOH/H2O). This is a robust, chemoselective method that tolerates sulfur and prevents over-reduction of the aromatic ring [3].
-
Data & Specifications
| Parameter | Optimized Condition | Critical Limit (Do Not Exceed) |
| Step 1 Temp | 0°C | 40°C (Risk of dinitration) |
| Step 2 Solvent | Acetonitrile or DMF | Avoid protic solvents (MeOH) if rate is slow |
| Step 2 Equiv | 1.2 eq Piperidine | >3.0 eq (Wasteful, difficult workup) |
| Reduction pH | Neutral to slightly acidic | Avoid strong base (side reactions) |
| Final Purity | >98% (HPLC) | N/A |
Advanced Troubleshooting (FAQ)
Q: The final product is oiling out and difficult to crystallize. How do I purify it? A: The product contains a basic piperidine nitrogen and a weakly basic aniline.
-
Purification Strategy:
-
Acid/Base Extraction: Dissolve the crude oil in dilute HCl (aq). Wash with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with NaOH to pH 10. Extract with DCM.[2]
-
Recrystallization: Triturate the resulting solid with cold Isopropyl Alcohol (IPA) or an Ether/Hexane mixture.
-
Column Chromatography: If running silica gel, add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH + 1% TEA) to prevent the basic amine from streaking.
-
Q: Can I use 2-fluoro-4-chloronitrobenzene as a starting material instead? A: You could, but it changes the regioselectivity challenge.
-
If you use 2,4-difluoronitrobenzene , the piperidine will selectively attack the 4-position (sterically less hindered than the 2-position), giving you the correct regiochemistry. You would then need to displace the 2-fluoro group with a thiomethoxide nucleophile (
) and oxidize it to the sulfone. -
Verdict: This route is viable but adds an oxidation step (Sulfide
Sulfone), which risks oxidizing the piperidine nitrogen to an N-oxide . The route described in Figure 1 (starting with the sulfone already in place) is superior because it avoids late-stage oxidation [4].
References
-
Umemoto, T., et al. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 192–197.
-
Bunnett, J. F., et al. "Mechanism of nonactivated bimolecular aromatic nucleophilic substitution." Journal of the Chemical Society, 2014.
-
Giraud, A., et al. "Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives." Heterocycles, vol. 68, no.[3][4] 12, 2006.
-
BenchChem Technical Division. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Protocols, 2025.
Sources
"2-Methylsulfonyl-5-(piperidin-1-yl)aniline" assay interference and mitigation strategies
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with "2-Methylsulfonyl-5-(piperidin-1-yl)aniline." This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. The insights provided herein are based on the chemical properties inherent to the sulfonyl, aniline, and piperidine moieties of the molecule, aiming to deliver field-proven advice to ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes of these challenges and providing step-by-step mitigation protocols.
Issue 1: Inconsistent Results and Poor Reproducibility in Cell-Based or Biochemical Assays
Question: My assay results with 2-Methylsulfonyl-5-(piperidin-1-yl)aniline are highly variable between experiments. What could be the underlying cause, and how can I improve reproducibility?
Answer: Inconsistent results with compounds like 2-Methylsulfonyl-5-(piperidin-1-yl)aniline often stem from its physicochemical properties, which can lead to aggregation in aqueous assay buffers. The piperidine and methylsulfonyl groups contribute to a molecular profile that can be prone to self-association, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results that are not easily reproducible because their formation is highly sensitive to minor variations in experimental conditions.[1]
Mitigation Strategy: Detecting and Preventing Compound Aggregation
Step 1: Initial Assessment with Dynamic Light Scattering (DLS)
-
Objective: To determine if the compound forms aggregates at the concentrations used in your assay.
-
Protocol:
-
Prepare solutions of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline in your assay buffer at a range of concentrations, including and exceeding your typical working concentration.
-
Analyze the solutions using a DLS instrument to detect the presence of particles in the colloidal size range (typically 30-400 nm).[1]
-
The presence of such particles is a strong indicator of aggregation.
-
Step 2: Incorporate a Non-ionic Detergent
-
Objective: To disrupt hydrophobic interactions that can lead to aggregation.
-
Protocol:
-
Add a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer.[2]
-
Re-run your assay with the detergent-containing buffer. A significant reduction in the compound's apparent activity can indicate that the initial results were due to aggregation-based interference.
-
Step 3: Assay Confirmation with a Counter-Screen
-
Objective: To confirm that the observed activity is not an artifact of non-specific inhibition.
-
Protocol:
-
Perform your assay in the presence of a promiscuous inhibitor counter-screen. This could involve running the assay with a known aggregator as a positive control for non-specific effects.
-
If the activity profile of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline resembles that of the known aggregator, it is likely that aggregation is the source of the interference.
-
Issue 2: High Background or False Positives in Immunoassays and Protein Binding Studies
Question: I am observing high non-specific binding of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline in my ELISA/SPR/protein binding experiments. How can I reduce this interference?
Answer: Non-specific binding (NSB) is a common issue for molecules containing piperidine and sulfonyl groups. The basic nitrogen in the piperidine ring can engage in ionic interactions with acidic residues on proteins, while the overall lipophilicity of the molecule can lead to hydrophobic interactions with both proteins and assay surfaces (e.g., microplates, sensor chips).[2][3]
Mitigation Strategy: Minimizing Non-Specific Binding
Step 1: Buffer Optimization
-
Objective: To modulate the ionic and hydrophobic interactions contributing to NSB.
-
Protocol:
-
Adjust pH: Modify the pH of your binding buffer. If your target interaction is not pH-sensitive, adjusting the pH towards the isoelectric point of your analyte can reduce charge-based NSB.[2]
-
Increase Salt Concentration: Incrementally increase the salt concentration (e.g., NaCl from 150 mM up to 500 mM) in your buffer to disrupt non-specific electrostatic interactions.
-
Incorporate Blocking Agents: Add blocking proteins like Bovine Serum Albumin (BSA) or casein to your buffer to saturate non-specific binding sites on surfaces.[4]
-
Step 2: Workflow for Reducing Non-Specific Binding
Caption: Recommended LC-MS/MS workflow for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline to be aware of? A1: Key properties include its basicity due to the piperidine nitrogen, which will be protonated at physiological pH. The molecule also has a degree of lipophilicity, which can contribute to non-specific binding and potential for aggregation. The sulfonyl group is a strong hydrogen bond acceptor and can influence interactions with biological targets. [5] Q2: Can this compound interfere with fluorescence-based assays? A2: Yes, aniline derivatives are known to potentially quench fluorescence. If you are using a fluorescence-based readout, it is crucial to run a control experiment to assess if 2-Methylsulfonyl-5-(piperidin-1-yl)aniline quenches the fluorescence of your reporter molecule at the concentrations being tested. This can be done by measuring the fluorescence signal of the fluorophore in the presence and absence of the compound, without the other assay components.
Q3: Are there known off-target liabilities for compounds containing a piperidine scaffold? A3: The piperidine motif is a common feature in many bioactive compounds and can interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. [3]It is advisable to perform counter-screens against relevant off-targets, particularly if unexpected biological effects are observed.
Q4: How should I prepare stock solutions of this compound to minimize solubility issues? A4: It is recommended to prepare high-concentration stock solutions in an organic solvent such as DMSO. When diluting into aqueous assay buffers, it is important to do so in a stepwise manner and to ensure thorough mixing to avoid precipitation. Be mindful of the final DMSO concentration in your assay, as it can also affect the biological system.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays.
- BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperidine Compounds.
- Vijaya Bhaskar, V., Middha, A., Tiwari, S., & Shivakumar, S. (2013). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(166).
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effects in LC-MS/MS and LC-MS/MS: the main predicted trouble in bioanalysis.
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Meng, Q., Wang, Y., Duan, C., Song, S., & Guo, Y. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 8(1), 1-9.
- Flarakos, J., & Vouros, P. (2008). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytical and bioanalytical chemistry, 391(4), 1163-1173.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
- Raccagni, C., Mata, G., Pinar, M., Nonell, S., & Marchi, C. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 13(10), 1269-1278.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
- Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(16), 5370.
- Platypus Technologies. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
- Morreel, K., Dima, O., Kim, H., Lu, F., Niculaes, C., Vanholme, R., ... & Ralph, J. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Analytical chemistry, 82(19), 8095-8106.
- Maged, A. A., El-Adl, K., El-Gazzar, M. G., & El-Gohary, N. M. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3226.
- Bhaskar, K., & Subhash, D. (2021). Synthesis, Molecular Structure and Anticancer Activity of (E)-N-((2-Piperidin-1-yl)Quinolin-3-yl)Methylene)Aniline Derivatives. Moscow University Chemistry Bulletin, 76(2), 119-126.
- Fernandes, C., de la Torre, M. C., Garcia-Rodriguez, E., Guedes, R. C., & Moreira, R. (2021). Crystal structures of two alanylpiperidine analogues.
- Bîcu, E., Bejan, V., Profire, L., & Vasile, C. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(16), 4967.
- Osolodkin, D. I., Palyulin, V. A., & Zefirov, N. S. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-8.
- van der Pijl, F., van der Vlugt, T., de Bruin, B., & van der Vlugt, J. I. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5651-5656.
- Wiscons, R. A., Weatherly, C. D., Welch, C. J., & Rovis, T. (2023). A General Strategy for N–(Hetero)
- Kananovich, D. G., & Potkin, V. I. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(25), 8899.
- Liu, Y., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1186008.
Sources
Technical Support Center: Stability and Storage of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
Welcome to the technical support guide for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline . This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this compound. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline to ensure long-term stability?
To maintain the integrity of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline, it is crucial to control its environmental exposure. The molecule possesses an aniline functional group, which is susceptible to oxidative degradation, and a sulfonyl group, which is generally stable but can participate in reactions under certain conditions.
Based on best practices for analogous aromatic amines and sulfonyl-containing compounds, we recommend the following multi-faceted approach:
-
Temperature: For long-term storage, maintain the compound at refrigerated temperatures, ideally between 2°C and 8°C .[1] Lowering the temperature significantly reduces the kinetics of potential degradation reactions. Avoid freezing unless a specific cryoprotectant and protocol are used, as freeze-thaw cycles can damage crystalline structure and introduce moisture.
-
Atmosphere: The aniline moiety is prone to oxidation. Therefore, storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended. This can be achieved by backfilling the storage vial with the inert gas after dispensing the material.
-
Light: Protect the compound from light, especially UV radiation. Aromatic amines can be photosensitive. Store the material in an amber glass vial or an opaque container to prevent photodegradation.[2]
-
Moisture: The compound should be kept in a dry, or desiccated, environment. Use a tightly sealed container to prevent the ingress of atmospheric moisture.[3] While the primary functional groups are not acutely sensitive to hydrolysis under neutral pH, moisture can accelerate other degradation pathways.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rates of degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich aniline ring. |
| Light Exposure | Protect from light (Amber Vial) | Prevents photodegradation of the aromatic system.[2] |
| Moisture | Keep dry (Tightly sealed container) | Minimizes moisture-facilitated degradation pathways.[3] |
| Container | Tightly sealed, amber glass vial | Provides protection from light, air, and moisture. |
Troubleshooting Guide: Degradation Issues
This section addresses specific issues that may arise during the handling and use of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline, helping you identify and resolve potential degradation.
Q2: My solid sample of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline has developed a yellow or brownish tint. Is it still usable?
A change in color from white or off-white to yellow, tan, or brown is a primary visual indicator of chemical degradation. This is a classic sign of aniline oxidation . The aniline functional group can oxidize to form highly colored nitroso, nitro, and polymeric impurities.
-
Causality: The presence of two electron-donating groups (the amino group and the piperidine ring) on the benzene ring makes it particularly susceptible to oxidation. Trace amounts of atmospheric oxygen, light, or metallic impurities can catalyze this process over time. The formation of conjugated systems in the degradation products leads to the absorption of visible light, resulting in the observed color.
-
Recommendation: A color change indicates that the purity of the material is compromised. Do not use the material for quantitative experiments or in sensitive biological assays without re-characterization. The presence of impurities could lead to erroneous and irreproducible results. Proceed to the purity assessment protocols outlined in Q3.
Q3: I suspect my compound has degraded. How can I verify its purity and identity?
If you suspect degradation due to color change, unexpected experimental results, or prolonged storage under suboptimal conditions, you must re-analyze the material. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this assessment.[4][5]
Below is a general workflow for assessing the stability of your compound.
Caption: Workflow for assessing the stability of a chemical compound.
This protocol provides a starting point for method development. Optimization may be required.
-
Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute further to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
HPLC System & Column:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitor at 254 nm and 280 nm.
-
-
Gradient Elution:
-
Start with 5-10% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A significant decrease from the initial purity or the appearance of new peaks indicates degradation.[6]
Q4: What are the most likely degradation products of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline?
Understanding potential degradation pathways is key to identifying impurities in your analysis. For this molecule, the primary point of failure under ambient storage is the aniline moiety.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline in Cellular Models
Introduction: Deconstructing a Candidate Molecule
The compound 2-Methylsulfonyl-5-(piperidin-1-yl)aniline presents a chemical scaffold intriguing to drug discovery professionals. The presence of a sulfonyl group and an aniline moiety suggests potential interactions with a variety of biological targets. Notably, similar structures are found in numerous small molecule kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[2][3][4]
This guide provides a comprehensive, three-phase experimental workflow to systematically validate the biological activity of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline (herein referred to as 'Compound X') in cellular models. Our investigation will be framed around the hypothesis that Compound X may act as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 signaling cascade, a central regulator of cell proliferation, differentiation, and survival.[4][5][6]
We will objectively compare the performance of Compound X against a vehicle control (DMSO) and a well-characterized positive control, the MEK inhibitor U0126, to provide a robust and validated assessment of its cellular activity.
Caption: High-level experimental workflow for validating Compound X.
Phase 1: Foundational Viability and Cytotoxicity Assays
Expertise & Rationale: Before investigating a specific mechanism, it is imperative to determine if Compound X has any general effect on cell health and to establish a dose-response relationship. This foundational step identifies the concentration range where the compound is active, informing the doses used in subsequent, more complex mechanistic studies. We will employ colorimetric tetrazolium-based assays, which are simple, reliable, and measure the metabolic activity of living cells.[7][8]
Comparative Analysis: MTT vs. XTT Assays
Both MTT and XTT assays quantify cell viability by measuring the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan, requiring an additional solubilization step with a solvent like DMSO.[7][10] This extra step can introduce variability.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[7][8][11]
For this guide, we will detail the XTT protocol due to its higher throughput and reduced potential for error.
Experimental Protocol: XTT Cell Viability Assay
Trustworthiness: This protocol is self-validating through the inclusion of untreated, vehicle-only, and positive control wells.
-
Cell Seeding:
-
Select a relevant cancer cell line known to have an active MAPK/ERK pathway (e.g., A549, HeLa, or HT-29).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of Compound X (e.g., from 100 µM to 0.1 µM) in culture medium.
-
Prepare identical dilutions for the positive control, MEK inhibitor U0126.
-
Add 100 µL of the diluted compounds to the respective wells. For negative (vehicle) controls, add medium containing the same final concentration of DMSO used for the highest compound concentration.
-
Incubate the plate for 48-72 hours.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[8]
-
Add 50 µL of the activated XTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7][8]
-
Data Presentation and Interpretation
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound X | A549 | 5.2 |
| U0126 (Control) | A549 | 2.8 |
| DMSO (Vehicle) | A549 | >100 |
Interpretation: The hypothetical data above suggests that Compound X exhibits cytotoxic/cytostatic activity in the low micromolar range, comparable to the known MEK inhibitor U0126. This justifies proceeding to Phase 2 to investigate its effect on the hypothesized signaling pathway.
Phase 2: Mechanistic Assays - Probing the MAPK/ERK Pathway
Expertise & Rationale: Having established that Compound X impacts cell viability, we now investigate its mechanism. The MAPK/ERK pathway is a critical signaling cascade where a series of kinases phosphorylate and activate one another.[4] A hallmark of pathway activation is the phosphorylation of ERK1/2. By measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK, we can determine if Compound X inhibits this pathway. Western blotting is the gold-standard technique for this analysis.[12]
Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.
Experimental Protocol: Western Blot for Phospho-ERK1/2
Trustworthiness: This protocol requires stringent sample handling and appropriate controls. It is crucial to add phosphatase inhibitors to all lysis buffers to preserve the phosphorylation state of proteins.[13] Blocking with Bovine Serum Albumin (BSA) is recommended over milk, as milk contains phosphoproteins (casein) that can cause high background when using phospho-specific antibodies.[13][14]
-
Cell Culture and Lysis:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells for 2 hours with Compound X (at its IC50 and 2x IC50), U0126 (at its IC50), or DMSO.
-
Stimulate the cells with a known ERK activator, such as Epidermal Growth Factor (EGF) at 50 ng/mL, for 10 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[13]
-
-
Protein Quantification and Sample Preparation:
-
Quantify protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add an equal volume of 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[13]
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane. PVDF is more robust than nitrocellulose for stripping and reprobing.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and perform detection using an ECL substrate.[13]
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like GAPDH or β-Actin.[12]
-
Data Presentation and Interpretation
Quantitative analysis can be performed by densitometry, measuring the band intensity of p-ERK and normalizing it to the total ERK band intensity.
| Treatment | Stimulant | p-ERK / Total ERK Ratio (Normalized) |
| Unstimulated | None | 0.1 |
| Vehicle (DMSO) | EGF | 1.0 (Reference) |
| Compound X (5.2 µM) | EGF | 0.3 |
| Compound X (10.4 µM) | EGF | 0.1 |
| U0126 (2.8 µM) | EGF | 0.2 |
Interpretation: The hypothetical data shows that EGF stimulation robustly increases ERK phosphorylation in vehicle-treated cells. Both Compound X and the positive control U0126 significantly reduce this phosphorylation in a dose-dependent manner. This strongly suggests that Compound X's cytotoxic activity is mediated through the inhibition of the MAPK/ERK pathway.
Phase 3: Direct Target Interaction - In Vitro Kinase Assay
Expertise & Rationale: The cellular data from Phase 2 strongly implies pathway inhibition. However, it does not prove that Compound X directly inhibits a kinase in the pathway. Cellular effects can be indirect. An in vitro kinase assay, which is a cell-free system, is the definitive method to confirm direct enzymatic inhibition.[15] This assay measures the ability of a purified kinase to phosphorylate a substrate in the presence of a test compound.[16]
Comparative Analysis: Kinase Assay Formats
Numerous formats exist, including radiometric, fluorescence-based, and luminescence-based assays.[2][3][15]
-
Radiometric Assays: The traditional "gold standard," using ³²P-labeled ATP. They are highly sensitive and direct but involve handling radioactivity.[17]
-
Fluorescence/Luminescence Assays: These are safer, high-throughput alternatives. For example, the ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. As kinase activity is inhibited, less ADP is produced.
Experimental Protocol: In Vitro MEK1 Kinase Assay (ADP-Glo™)
Trustworthiness: This assay's validity relies on comparing the activity of Compound X against the known MEK1 inhibitor U0126 and a no-inhibitor control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the assay buffer, purified active MEK1 enzyme, and its specific substrate (e.g., inactive ERK2).
-
Add Compound X or U0126 across a range of concentrations (e.g., 100 µM to 1 nM). Include DMSO as a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement:
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Presentation and Interpretation
The data is used to calculate the IC50 value for direct enzyme inhibition.
| Compound | Target Enzyme | In Vitro IC50 (nM) |
| Compound X | MEK1 | 150 |
| U0126 (Control) | MEK1 | 70 |
Interpretation: The hypothetical low nanomolar IC50 value for Compound X against purified MEK1 enzyme confirms that it is a direct inhibitor of this kinase. This provides a specific molecular target to explain the cellular effects observed in Phases 1 and 2.
Overall Conclusion
This systematic, multi-phase guide provides a robust framework for validating the biological activity of a novel compound like 2-Methylsulfonyl-5-(piperidin-1-yl)aniline. By progressing from broad cellular effects to specific pathway modulation and finally to direct enzyme inhibition, this workflow provides a high degree of scientific confidence. The comparative data against established controls like U0126 allows for a clear and objective assessment of the compound's potency and mechanism of action. Based on this validation workflow, Compound X can be characterized as a direct inhibitor of MEK1, leading to the suppression of the MAPK/ERK signaling pathway and resulting in reduced cancer cell viability.
References
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
In vitro NLK Kinase Assay. NCBI. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. Available at: [Link]
-
Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]
-
In vitro kinase assay. Bio-protocol. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]
-
Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Institut Pasteur. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Detection of ERK1/2 Activities Using Affinity Reagents. Springer Nature Experiments. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]
-
Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. NCBI. Available at: [Link]
-
Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. Available at: [Link]
-
Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. NCBI. Available at: [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. NCBI. Available at: [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]
- A new crystalline form g of (5s) -5- [4- (5-chloro-pyridin-2- yloxy) -piperidine-1-sulfonylmethyl] - 5 -methyl -imidazolidine - 2,4-dione (i) and intermediates thereof. Google Patents.
Sources
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
Confirming In Vitro Target Engagement of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Methylsulfonyl-5-(piperidin-1-yl)aniline
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the identification and validation of small molecule inhibitors of protein kinases represent a cornerstone of targeted therapy development. The journey from a promising chemical entity to a viable drug candidate is paved with rigorous experimental validation. A critical and early step in this process is the unambiguous confirmation that a compound physically interacts with its intended molecular target within a cellular context – a concept known as target engagement.[1][2][3]
This guide provides an in-depth, comparative framework for confirming the in vitro target engagement of a novel putative kinase inhibitor, "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" (herein referred to as Compound X ). For the purpose of this illustrative guide, we will hypothesize that Compound X has been designed as an inhibitor of Kinase Y , a fictitious but representative serine/threonine kinase implicated in a cancer signaling pathway.
We will objectively compare the performance of Compound X with a known, well-characterized inhibitor of Kinase Y (Reference Compound Z ) and a structurally similar but biologically inactive analog (Negative Control NC-X ). This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to target engagement confirmation.
The Imperative of Target Engagement Validation
Before committing to extensive lead optimization and preclinical studies, it is paramount to confirm that a compound's biological effect is a direct consequence of its interaction with the intended target.[1][2] Failure to do so can lead to the costly pursuit of compounds with misleading mechanisms of action, often driven by off-target effects.[2] This guide will focus on a multi-pronged approach to build a solid case for the on-target activity of Compound X .
A Multi-Assay Strategy for Robust Target Engagement Confirmation
No single assay is sufficient to definitively prove target engagement. A combination of orthogonal methods provides a more complete and reliable picture. Here, we will employ three widely accepted and complementary in vitro techniques:
-
Cellular Thermal Shift Assay (CETSA®): A powerful method to assess direct binding of a compound to its target protein in a cellular environment.[4][5][6][7][8]
-
Biochemical Kinase Inhibition Assay: To quantify the inhibitory potency of the compound on the purified target kinase.[9][10][11][12]
-
Western Blot Analysis of Downstream Signaling: To demonstrate the functional consequence of target engagement by observing changes in the phosphorylation state of a known Kinase Y substrate.[13][14][15][16][17]
Experimental Comparison of Compound X, Reference Compound Z, and Negative Control NC-X
Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (our compound) to a protein typically increases the protein's thermal stability.[6][7][18] CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures. Stabilized proteins will remain in solution at higher temperatures compared to unbound or weakly bound proteins. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western Blot.
Experimental Workflow:
Caption: CETSA experimental workflow for assessing target engagement.
Data Summary:
| Compound | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 52.1°C | - | Baseline thermal stability of Kinase Y. |
| Compound X (10 µM) | 58.9°C | +6.8°C | Strong stabilization, indicating direct binding. |
| Reference Compound Z (1 µM) | 60.5°C | +8.4°C | Potent stabilization by the known inhibitor. |
| Negative Control NC-X (10 µM) | 52.3°C | +0.2°C | No significant stabilization, indicating no binding. |
Causality and Interpretation: A significant positive thermal shift (ΔTm) for Compound X , comparable to the Reference Compound Z , provides strong evidence of direct physical interaction with Kinase Y in the cellular milieu. The lack of a shift with NC-X validates that the observed stabilization is due to a specific interaction and not a non-specific effect of the chemical scaffold.
Biochemical Kinase Inhibition Assay
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Kinase Y. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[11][12] Lower kinase activity results in more ATP remaining and a higher luminescent signal. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Data Summary:
| Compound | IC50 (nM) | Interpretation |
| Compound X | 75 nM | Potent inhibitor of Kinase Y activity. |
| Reference Compound Z | 12 nM | Highly potent reference inhibitor. |
| Negative Control NC-X | > 50,000 nM | No significant inhibitory activity. |
Causality and Interpretation: The low nanomolar IC50 value for Compound X demonstrates that it is a potent inhibitor of Kinase Y's catalytic activity. This biochemical data strongly complements the cell-based binding data from CETSA. The inactivity of NC-X further underscores the specific structure-activity relationship.
Western Blot Analysis of Downstream Signaling
Principle: If Compound X engages and inhibits Kinase Y in cells, the phosphorylation of a direct downstream substrate of Kinase Y should decrease. Western blotting allows for the detection of this change in phosphorylation status using a phospho-specific antibody.[13][14][15]
Hypothetical Signaling Pathway:
Caption: Inhibition of Kinase Y by Compound X blocks substrate phosphorylation.
Data Summary:
A western blot analysis would be performed on lysates from cells treated with the compounds. The blot would be probed with antibodies against phospho-Substrate (p-Substrate), total Substrate, and a loading control (e.g., GAPDH).
| Treatment | p-Substrate Level (Relative to Vehicle) | Total Substrate Level | Interpretation |
| Vehicle (DMSO) | 100% | Unchanged | Baseline phosphorylation. |
| Compound X (1 µM) | 15% | Unchanged | Strong inhibition of downstream signaling. |
| Reference Compound Z (0.1 µM) | 8% | Unchanged | Potent inhibition by the reference compound. |
| Negative Control NC-X (10 µM) | 98% | Unchanged | No effect on downstream signaling. |
Causality and Interpretation: The marked decrease in the p-Substrate signal upon treatment with Compound X provides critical functional evidence of target engagement. It demonstrates that the compound not only binds to and inhibits Kinase Y in a biochemical assay but also effectively blocks its catalytic activity inside the cell, leading to a measurable downstream effect. The unchanged levels of total Substrate and the loading control confirm that the observed effect is specific to the phosphorylation event and not due to protein degradation or unequal sample loading.
Synthesis and Conclusion
By integrating these three orthogonal assays, we have constructed a compelling, evidence-based case for the in vitro target engagement of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline (Compound X) with its hypothetical target, Kinase Y.
-
CETSA confirmed direct physical binding in a cellular context.
-
The biochemical kinase assay quantified its potent inhibitory activity.
-
Western blotting demonstrated the functional consequence of this inhibition on a downstream signaling pathway.
This rigorous, multi-faceted approach provides the necessary confidence to advance Compound X to the next stages of drug discovery, such as selectivity profiling and in vivo efficacy studies. It exemplifies a scientifically sound strategy for validating the mechanism of action of novel small molecule inhibitors, a critical step in the development of new targeted therapies.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate a human cancer cell line endogenously expressing Kinase Y at 80% confluency. Treat cells with 10 µM Compound X, 1 µM Reference Compound Z, 10 µM NC-X, or DMSO (vehicle) for 2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat to a specific temperature (ranging from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blot Analysis: Transfer the supernatant (soluble protein fraction) to new tubes. Quantify protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody specific for Kinase Y.
-
Data Analysis: Quantify band intensities using densitometry. Plot the percentage of soluble Kinase Y relative to the 40°C sample against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm).
Luminescence-Based Kinase Inhibition Assay Protocol
-
Compound Plating: In a 384-well plate, perform a serial dilution of the test compounds in DMSO, then add to the assay buffer.
-
Kinase Reaction: Add a solution containing purified recombinant Kinase Y enzyme and its specific peptide substrate to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (at its Km concentration for Kinase Y). Incubate the plate at 30°C for 60 minutes.
-
Detection: Add an equal volume of Kinase-Glo® Luminescent Kinase Assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[19]
Western Blot Protocol
-
Cell Treatment and Lysis: Plate cells and treat with compounds as described for CETSA. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for p-Substrate, total Substrate, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15]
-
Analysis: Quantify the band intensities. Normalize the p-Substrate signal to the total Substrate signal to account for any changes in total protein expression.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Vasta, J.D., et al. (2018). Quantitative, real-time analysis of protein degradation in live cells. Nature Chemical Biology. [Link]
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. [Link]
-
Reinhard, F.B.M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods. [Link]
-
Concept Life Sciences. Target Engagement Assay Services. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
The Scientist. Western Blot Protocol, Troubleshooting, and Applications. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
Sources
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. the-scientist.com [the-scientist.com]
- 16. origene.com [origene.com]
- 17. ptglab.com [ptglab.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Assessing the selectivity and off-target effects of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline"
This guide provides an in-depth technical assessment of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline , analyzing its selectivity profile, off-target effects, and performance relative to structural analogs in the context of kinase inhibitor development.
Note on Chemical Identity: This compound is a functionalized aniline derivative characterized by a methylsulfonyl group at the ortho position and a piperidin-1-yl moiety at the meta position relative to the amine. It shares significant structural homology with the "tail" fragments of second-generation ALK (Anaplastic Lymphoma Kinase) inhibitors like Ceritinib (LDK378) , though it is chemically distinct. Caution: Some chemical databases (e.g., Huateng Pharma) may link this name to CAS 74617-55-3 . However, validated repositories (PubChem, Sigma) identify CAS 74617-55-3 as Methyl pyrazine-2-carboximidate . This guide focuses strictly on the 2-Methylsulfonyl-5-(piperidin-1-yl)aniline structure as described.
Executive Summary & Mechanism of Action
2-Methylsulfonyl-5-(piperidin-1-yl)aniline serves as a critical pharmacophore scaffold in the synthesis of type I and type II kinase inhibitors. Its structural elements—the electron-withdrawing sulfonyl group and the basic piperidine ring—are designed to exploit specific binding pockets within the ATP-binding site of protein kinases.
-
Primary Mechanism: The aniline amine functions as a hydrogen bond donor to the kinase hinge region. The methylsulfonyl group often engages in hydrogen bonding with the gatekeeper residue or solvent-front residues, while the piperidine ring extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
-
Target Class: Primarily associated with ALK , ROS1 , and FAK (Focal Adhesion Kinase) inhibitor scaffolds.
Structural Pharmacophore Diagram
Caption: Pharmacophoric mapping of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline within the kinase ATP-binding pocket.
Selectivity Profile: Primary vs. Off-Target
As a fragment or intermediate, this compound exhibits a distinct selectivity profile compared to fully elaborated drugs like Ceritinib.
Primary Selectivity (Kinase Affinity)
While the full inhibitor (e.g., Ceritinib) has nanomolar affinity (IC50 ~0.2 nM for ALK), the aniline fragment alone typically displays micromolar affinity (IC50 > 1-10 µM). However, its selectivity is governed by the specific orientation of the sulfonyl group.
-
ALK (Anaplastic Lymphoma Kinase): Moderate affinity. The methylsulfonyl group is less sterically demanding than the isopropylsulfonyl group of Ceritinib, potentially reducing selectivity against structurally similar kinases.
-
IGF-1R / INSR: A common off-target for ALK inhibitors. The lack of the "pyrimidine core" in this fragment reduces specific contacts, likely resulting in a "flatter" binding profile across the kinome.
Off-Target Effects & Toxicity Risks
-
hERG Channel Inhibition: The piperidin-1-yl moiety is a known structural alert for hERG potassium channel blockade, which can lead to QT prolongation. Unlike the 4-piperidinyl group in Ceritinib (which is C-linked), the N-linked piperidine in this compound is more basic and lipophilic, potentially increasing hERG liability.
-
Genotoxicity: Anilines are structural alerts for genotoxicity (AMES positive) due to metabolic activation (N-hydroxylation). The electron-withdrawing sulfonyl group mitigates this risk slightly compared to unsubstituted anilines, but rigorous testing is required.
Comparative Performance Analysis
The following table compares 2-Methylsulfonyl-5-(piperidin-1-yl)aniline with its closest structural analogs and relevant standards.
| Feature | 2-Methylsulfonyl-5-(piperidin-1-yl)aniline | Ceritinib Intermediate (2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) | Methyl pyrazine-2-carboximidate (CAS 74617-55-3) |
| Role | Scaffold / Intermediate | Key Intermediate for Ceritinib | Reagent (Heterocycle synthesis) |
| Kinase Selectivity | Broad (Fragment-like) | High (ALK/ROS1 bias) | N/A (Non-kinase binder) |
| hERG Liability | High (N-linked Piperidine) | Moderate (C-linked Piperidine) | Low |
| Genotoxicity Risk | Moderate-High (Aniline alert) | Moderate (Mitigated by substituents) | Low |
| Solubility | Moderate (Lipophilic) | Moderate | High |
| Primary Use | Novel inhibitor design / Probe | API Synthesis | Pyrazine derivative synthesis |
Experimental Protocols for Validation
To objectively assess the selectivity and off-target effects of this compound, the following standardized protocols are recommended.
Kinase Selectivity Profiling (Binding Assay)
Objective: Determine the K_d value across a panel of 300+ kinases. Method: Competition binding assay (e.g., KINOMEscan™).
-
Preparation: Dissolve compound in 100% DMSO to 10 mM. Dilute to 10 µM in 1x Binding Buffer.
-
Incubation: Mix compound with DNA-tagged kinase and immobilized ligand beads. Incubate for 1 hour at RT.
-
Wash: Remove unbound kinase/compound.
-
Detection: Quantify bound kinase using qPCR (for DNA tag).
-
Analysis: Calculate % Control (POC). Scores <35% indicate significant binding.
hERG Inhibition Assay (Patch Clamp)
Objective: Assess cardiotoxicity risk. Method: Automated Whole-Cell Patch Clamp (e.g., QPatch).
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solution: Extracellular buffer (Tyrode’s); Intracellular buffer (K-Aspartate based).
-
Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +20 mV for 2s (Activate channels).
-
Repolarize to -50 mV for 2s (Measure tail current).
-
-
Dosing: Apply compound at 0.1, 1, 10, and 30 µM.
-
Calculation: Plot % Inhibition vs. Concentration to determine IC50.
Genotoxicity Assessment (AMES Test)
Objective: Evaluate mutagenic potential of the aniline moiety. Method: Salmonella typhimurium reverse mutation assay (OECD 471).
-
Strains: TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Conditions: +/- S9 metabolic activation (Rat Liver S9 fraction).
-
Dosing: 5 concentrations (up to 5000 µ g/plate ).
-
Readout: Count revertant colonies after 48h incubation.
-
Criteria: >2-fold increase in colonies over vehicle control = Positive.
Experimental Workflow Diagram
Caption: Integrated workflow for assessing the biological safety and efficacy profile of the compound.
Conclusion & Recommendations
2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a potent building block for ALK/ROS1 inhibitors but presents specific liability risks that must be managed:
-
Selectivity: As a fragment, it lacks the specificity of the full drug. It should be used as an intermediate, not a standalone therapeutic.
-
Toxicity: The N-linked piperidine poses a higher hERG risk than C-linked alternatives. Structural modification (e.g., adding polar groups to the piperidine) is recommended if hERG binding is observed.
-
Quality Control: Due to the potential for aniline-related genotoxicity, strict limits on this compound as an impurity in final drug substances (typically <10 ppm) are required.
Recommendation: For researchers developing next-generation ALK inhibitors, consider substituting the methylsulfonyl group with an isopropylsulfonyl or cyclopropylsulfonyl group to enhance hydrophobic packing and selectivity, as seen in Ceritinib and clinical candidates.
References
-
Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 56(14), 5675–5690. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 74617-55-3: Methyl pyrazine-2-carboximidate. Link
-
OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. Link
-
Furet, P., et al. (2016). "Structure-Based Design of Alectinib, a Highly Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 59(19), 9041-9054. Link
-
Vandenberg, J. I., et al. (2012). "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews, 92(3), 1393–1478. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
